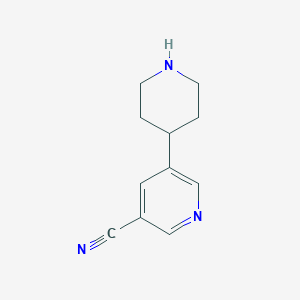![molecular formula C14H18N2O2 B1650229 N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide CAS No. 1156154-88-9](/img/structure/B1650229.png)
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide is a chemical compound with a complex structure that includes an ethylanilino group, an oxoethyl group, and a methylprop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide typically involves the coupling of 2-(N-ethylanilino)ethanol with other chemical reagents. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process may require specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
Types of Reactions
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
科学的研究の応用
N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide include:
2-(N-Ethylanilino)ethanol: A related compound with similar structural features and applications.
N-Ethyl-N-hydroxyethylaniline: Another compound with comparable chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
特性
CAS番号 |
1156154-88-9 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 |
IUPAC名 |
N-[2-(2-ethylanilino)-2-oxoethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C14H18N2O2/c1-4-11-8-6-7-9-12(11)15-13(17)10-16(3)14(18)5-2/h5-9H,2,4,10H2,1,3H3,(H,15,17) |
InChIキー |
POIUAHYHRFPZGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


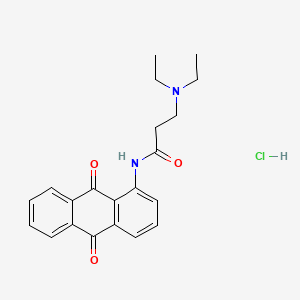
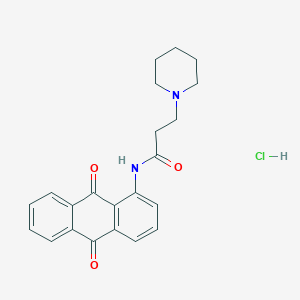
![2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt](/img/structure/B1650153.png)
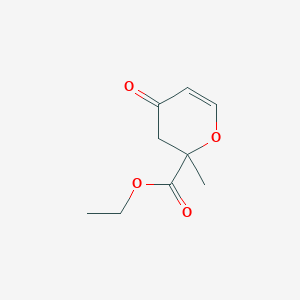
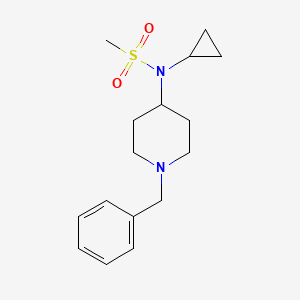
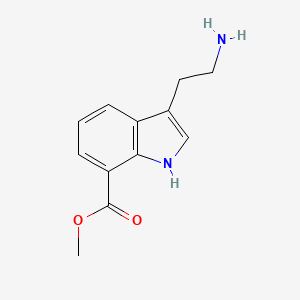
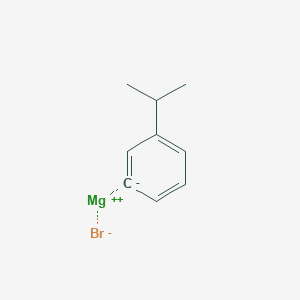
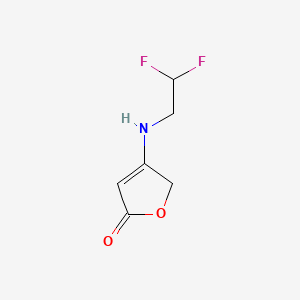
![Pyridine, 4-[5-(4-fluorophenyl)-2-oxazolyl]-](/img/structure/B1650163.png)
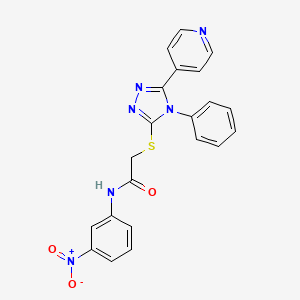
![Benzoic acid, 2-[[4-(dibutylamino)phenyl]azo]-](/img/structure/B1650165.png)
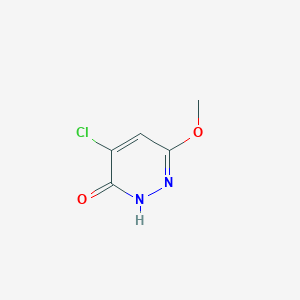
![2,5-Pyrrolidinedione, 1-[2-oxo-3-(triphenylphosphoranylidene)propyl]-](/img/structure/B1650167.png)
